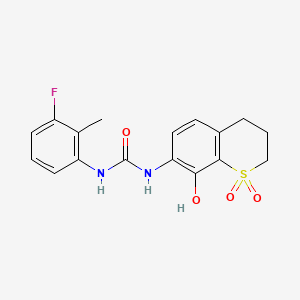

CXCR2 antagonist 2

Description

Structure

3D Structure

Properties

Molecular Formula |

C17H17FN2O4S |

|---|---|

Molecular Weight |

364.4 g/mol |

IUPAC Name |

1-(3-fluoro-2-methylphenyl)-3-(8-hydroxy-1,1-dioxo-3,4-dihydro-2H-thiochromen-7-yl)urea |

InChI |

InChI=1S/C17H17FN2O4S/c1-10-12(18)5-2-6-13(10)19-17(22)20-14-8-7-11-4-3-9-25(23,24)16(11)15(14)21/h2,5-8,21H,3-4,9H2,1H3,(H2,19,20,22) |

InChI Key |

SBTIRQPCNMRDMN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC=C1F)NC(=O)NC2=C(C3=C(CCCS3(=O)=O)C=C2)O |

Origin of Product |

United States |

Foundational & Exploratory

CXCR2 antagonist 2 mechanism of action

An In-depth Technical Guide on the Core Mechanism of Action of CXCR2 Antagonists

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The C-X-C motif chemokine receptor 2 (CXCR2) is a G-protein coupled receptor (GPCR) that plays a pivotal role in inflammatory responses, primarily by mediating the recruitment and activation of neutrophils.[1][2][3] Its involvement in a wide array of inflammatory diseases, including chronic obstructive pulmonary disease (COPD) and various cancers, has established it as a significant therapeutic target.[3][4] This document provides a comprehensive technical overview of the mechanism of action of CXCR2 antagonists, detailing the receptor's signaling pathways, the molecular interactions of antagonists, and the experimental protocols used for their characterization.

The CXCR2 Signaling Pathway

CXCR2 is primarily expressed on neutrophils and, to a lesser extent, on other immune cells like monocytes and mast cells. It is activated by binding to ELR+ CXC chemokines, which are characterized by a conserved Glu-Leu-Arg (ELR) motif. In humans, the most significant ligand is CXCL8 (Interleukin-8).

Upon ligand binding, CXCR2 undergoes a conformational change, initiating a cascade of intracellular signaling events through its coupling with heterotrimeric G-proteins, predominantly of the Gαi subtype.

The activation sequence is as follows:

-

G-Protein Dissociation: The activated receptor facilitates the exchange of GDP for GTP on the Gαi subunit, leading to its dissociation from the Gβγ dimer.

-

Downstream Gαi Signaling: The Gαi subunit inhibits adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels.

-

Downstream Gβγ Signaling: The liberated Gβγ dimer activates key effector enzymes, including Phospholipase C-β (PLC-β) and Phosphatidylinositol 3-kinase (PI3K).

-

PLC-β Pathway: PLC-β hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates Protein Kinase C (PKC).

-

PI3K Pathway: PI3K activation leads to the phosphorylation of Akt (Protein Kinase B), a central node in signaling pathways that regulate cell survival, proliferation, and migration.

-

MAPK Activation: CXCR2 signaling also activates the Ras/Raf/MEK/ERK mitogen-activated protein kinase (MAPK) cascade, which is crucial for cell proliferation and gene expression.

-

NF-κB Activation: The receptor can induce the activation of the transcription factor NF-κB through pathways involving PI3K-Akt and others, leading to the expression of pro-inflammatory genes.

The culmination of these signaling events is a robust cellular response, including chemotaxis (directed cell migration), degranulation, and the production of reactive oxygen species (ROS), which are hallmarks of neutrophil activation at sites of inflammation.

Caption: The CXCR2 Gαi-coupled signaling cascade.

Core Mechanism of Action of CXCR2 Antagonists

CXCR2 antagonists are designed to inhibit the receptor's function, thereby preventing the downstream signaling that leads to neutrophil migration and activation. These antagonists are typically small molecules that can be classified based on their binding site and mechanism of inhibition.

Orthosteric vs. Allosteric Inhibition

-

Orthosteric Inhibition: An orthosteric inhibitor binds to the same site as the endogenous ligand (e.g., CXCL8), directly competing for receptor occupancy.

-

Allosteric Inhibition: An allosteric inhibitor binds to a topographically distinct site on the receptor. This binding induces a conformational change that prevents the receptor from being activated by its natural ligand, functioning as a non-competitive antagonist.

Many potent and specific small-molecule CXCR2 antagonists, including compounds like SB265610, Sch527123, and Navarixin, function as allosteric modulators. Mutagenesis studies have identified a common intracellular allosteric binding pocket within the transmembrane domains of the receptor. This intracellular site is advantageous as it can be targeted by cell-permeable small molecules.

Some antagonists, such as SB265610, have also been shown to act as inverse agonists . This means they not only block agonist activity but also reduce the basal, constitutive activity of the receptor by stabilizing its inactive conformation.

Caption: Orthosteric vs. Allosteric inhibition of CXCR2.

Physiological Consequences of Antagonism

By blocking CXCR2 signaling, antagonists produce several key effects:

-

Inhibition of Neutrophil Chemotaxis: The primary outcome is a marked reduction in the migration of neutrophils to sites of inflammation or tumors.

-

Reduced Inflammation and Tissue Damage: By preventing the accumulation and activation of neutrophils, antagonists can decrease the release of ROS and proteolytic enzymes, thereby mitigating tissue damage.

-

Modulation of the Tumor Microenvironment: In oncology, CXCR2 antagonists can decrease the recruitment of immunosuppressive cells like myeloid-derived suppressor cells (MDSCs) and tumor-associated neutrophils (TANs), potentially enhancing the efficacy of immunotherapies.

-

Effects on Circulating Neutrophils: Administration of CXCR2 antagonists can cause a transient and reversible reduction in peripheral blood neutrophil counts.

Key Experimental Protocols

The characterization of CXCR2 antagonists relies on a suite of in vitro and ex vivo assays to determine their binding affinity, functional potency, and mechanism of action.

Radioligand Binding Assays

-

Objective: To determine the binding affinity (Ki or IC50) of an antagonist for the CXCR2 receptor.

-

Methodology:

-

Source of Receptor: Cell membranes are prepared from a cell line engineered to overexpress the human CXCR2 receptor (e.g., CHO-CXCR2 or HEK293-CXCR2).

-

Radioligand: A radiolabeled ligand, either an agonist like [¹²⁵I]IL-8 or an antagonist like [³H]SB265610, is used.

-

Incubation: A fixed concentration of the radioligand is incubated with the cell membranes in the presence of varying concentrations of the unlabeled antagonist compound.

-

Equilibrium: The mixture is incubated at room temperature for a sufficient period (e.g., 2 hours) to reach binding equilibrium.

-

Separation: The reaction is terminated by rapid filtration through glass fiber filters, separating membrane-bound radioligand from the unbound fraction.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: Competition binding curves are generated, and IC50 values (the concentration of antagonist that inhibits 50% of specific radioligand binding) are calculated. These can be converted to Ki values using the Cheng-Prusoff equation.

-

[³⁵S]GTPγS Binding Assay

-

Objective: To measure the ability of an antagonist to inhibit agonist-induced G-protein activation.

-

Methodology:

-

Assay Components: The assay mixture contains CXCR2-expressing cell membranes, an agonist (e.g., IL-8), varying concentrations of the antagonist, and [³⁵S]GTPγS, a non-hydrolyzable GTP analog.

-

Stimulation: Upon agonist binding to CXCR2, the coupled G-protein is activated and exchanges GDP for [³⁵S]GTPγS.

-

Incubation: The reaction is allowed to proceed for a set time at a controlled temperature (e.g., 30°C).

-

Termination and Measurement: The amount of [³⁵S]GTPγS incorporated into the G-proteins is measured, typically by scintillation counting after filtration.

-

Data Analysis: The antagonist's ability to inhibit the agonist-stimulated increase in [³⁵S]GTPγS binding is quantified to determine its functional potency (IC50).

-

Calcium Mobilization Assay

-

Objective: To assess the functional inhibition of the Gβγ-PLC-IP3 signaling axis.

-

Methodology:

-

Cell Preparation: Whole cells expressing CXCR2 are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).

-

Antagonist Pre-incubation: Cells are pre-incubated with varying concentrations of the CXCR2 antagonist.

-

Agonist Stimulation: An agonist (e.g., IL-8 or GRO-α) is added to stimulate the cells, triggering Ca²⁺ release from intracellular stores.

-

Fluorescence Measurement: The change in intracellular calcium concentration is measured in real-time as a change in fluorescence intensity using a fluorometric plate reader or microscope.

-

Data Analysis: The antagonist's ability to inhibit the agonist-induced calcium flux is used to calculate a dose-response curve and determine its IC50 or pA2 value.

-

Neutrophil Chemotaxis Assay

-

Objective: To directly measure the antagonist's ability to block the directed migration of neutrophils.

-

Methodology:

-

Apparatus: A Boyden chamber or a multi-well Transwell plate with a microporous membrane (e.g., 3 µm pores) is used.

-

Cell Preparation: Neutrophils are isolated from fresh human or animal blood and pre-incubated with the antagonist or vehicle control.

-

Assay Setup: A chemoattractant (e.g., CXCL8 for human cells, KC for mouse cells) is placed in the lower chamber of the apparatus. The antagonist-treated neutrophils are placed in the upper chamber.

-

Incubation: The plate is incubated for a period (e.g., 30 minutes to 3 hours) to allow neutrophils to migrate through the membrane pores toward the chemoattractant.

-

Quantification: The number of cells that have migrated to the lower chamber is quantified, typically by cell counting using a hemocytometer, flow cytometry, or a cell viability assay.

-

Data Analysis: The percentage inhibition of chemotaxis at different antagonist concentrations is calculated to determine an IC50 value.

-

Caption: General workflow for a neutrophil chemotaxis assay.

Quantitative Data Summary

The following tables summarize representative quantitative data for well-characterized CXCR2 antagonists.

Table 1: Binding Affinities of Select CXCR2 Antagonists

| Compound | Radioligand Used | Cell Type | Affinity Value | Reference |

| SB265610 | [³H]SB265610 | CHO-CXCR2 membranes | pKd = 8.8 | |

| Pteridone-1 | [³H]Pteridone-1 | CHO-CXCR2 membranes | pKd = 8.4 | |

| Sch527123 | [³H]Sch527123 | CHO-CXCR2 membranes | pKd = 8.9 | |

| AZD5069 | [¹²⁵I]CXCL8 | Human CXCR2 | pIC50 = 9.1 |

Table 2: Functional Potency of Select CXCR2 Antagonists

| Compound | Assay Type | Agonist | Potency Value | Reference |

| AZD5069 | Neutrophil Chemotaxis | CXCL1 | pA2 ≈ 9.6 | |

| AZD5069 | Calcium Mobilization | IL-8 / GRO-α | Consistent with binding | |

| RIST4721 | Neutrophil Chemotaxis | KC (mouse) | IC50 ≈ 10-100 nM | |

| Danirixin | CXCR2 Activity | N/A | Potent antagonism in vitro | |

| Navarixin (SCH527123) | Ozone-induced neutrophilia | Ozone (in vivo) | Significant blockade |

Conclusion

CXCR2 antagonists primarily function by blocking receptor signaling, which is essential for neutrophil recruitment and activation. The majority of advanced small-molecule candidates act as non-competitive, allosteric inhibitors that bind to an intracellular pocket on the receptor. This mechanism effectively prevents the conformational changes required for G-protein activation and subsequent downstream signaling cascades, leading to a potent anti-inflammatory effect. The characterization of these compounds through a combination of binding and functional assays provides a robust framework for their development as therapeutics for a range of neutrophil-driven diseases.

References

- 1. The role of CXCR2 in acute inflammatory responses and its antagonists as anti-inflammatory therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | CXCR2: From Bench to Bedside [frontiersin.org]

- 3. CXCR2 C-X-C motif chemokine receptor 2 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 4. What CXCR2 antagonists are in clinical trials currently? [synapse.patsnap.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Role of CXCR2 Antagonists in Neutrophil Migration

Introduction: The Critical Role of Neutrophil Migration

Neutrophils are the most abundant leukocytes in human circulation and serve as the first line of defense in the innate immune system. Their rapid migration to sites of infection or injury is a critical process known as chemotaxis, orchestrated by a class of small signaling proteins called chemokines.[1][2][3] Dysregulated or excessive neutrophil recruitment, however, can lead to prolonged inflammation and significant tissue damage, contributing to the pathogenesis of numerous inflammatory diseases such as chronic obstructive pulmonary disease (COPD), asthma, and arthritis.[4][5]

The C-X-C chemokine receptor 2 (CXCR2), a G-protein coupled receptor (GPCR) predominantly expressed on neutrophils, is a key mediator of this migratory process. It binds to several ELR+ chemokines (containing a Glu-Leu-Arg motif), most notably CXCL8 (IL-8), CXCL1 (GROα), and CXCL2 (MIP-2), initiating signaling cascades that guide neutrophils from the bloodstream into inflamed tissues. Given its central role, CXCR2 has emerged as a major therapeutic target for controlling neutrophil-driven inflammation. This guide provides a technical overview of the CXCR2 signaling axis, the mechanism of its antagonists, and the experimental frameworks used to evaluate their efficacy in modulating neutrophil migration.

The CXCR2 Signaling Axis in Neutrophil Chemotaxis

CXCR2 activation is the initial step in a complex signaling cascade that results in directed cell movement. The binding of an ELR+ CXC chemokine to CXCR2 induces a conformational change in the receptor, leading to the activation of associated heterotrimeric G-proteins.

Signaling Cascade:

-

G-Protein Dissociation: The activated receptor facilitates the exchange of GDP for GTP on the Gα subunit, causing its dissociation from the Gβγ dimer.

-

Downstream Effectors: Both the Gα and Gβγ subunits activate multiple downstream signaling pathways. Key pathways implicated in neutrophil migration include:

-

Phospholipase C (PLC): Leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), resulting in intracellular calcium mobilization and protein kinase C (PKC) activation.

-

Phosphatidylinositol 3-kinase (PI3K): The PI3K-AKT pathway is crucial for establishing cell polarity and regulating the actin cytoskeleton, which is essential for cell movement.

-

Mitogen-Activated Protein Kinase (MAPK): The p38 MAPK and ERK1/2 cascades are activated and known to modulate cell migration and adhesion.

-

These coordinated signaling events culminate in cytoskeletal rearrangements, adhesion molecule activation, and the generation of protrusive forces, enabling the neutrophil to migrate along the chemokine gradient.

Regulation of Neutrophil Trafficking by CXCR2

CXCR2 signaling governs two critical phases of neutrophil migration: egress from the bone marrow and recruitment to inflammatory sites.

Egress from Bone Marrow: A Tug-of-War with CXCR4

Neutrophil release from the bone marrow is tightly controlled by a balance between retention and mobilization signals.

-

Retention Signal: The chemokine CXCL12, constitutively expressed by bone marrow stromal cells, binds to its receptor CXCR4 on neutrophils, acting as a key retention signal.

-

Mobilization Signal: ELR+ chemokines (e.g., CXCL1, CXCL2), expressed by bone marrow endothelial cells, bind to CXCR2 and antagonize the CXCR4 retention signal, promoting neutrophil release into the circulation.

This dynamic interplay, often described as a "tug-of-war," ensures a steady state of circulating neutrophils while allowing for rapid mobilization during inflammation. Studies in murine models show that neutrophils lacking CXCR2 are preferentially retained in the bone marrow, highlighting the receptor's essential role in mobilization.

CXCR2 Antagonists: Mechanism and Quantitative Efficacy

CXCR2 antagonists are therapeutic agents designed to block the receptor and inhibit downstream signaling, thereby reducing neutrophil migration to inflammatory sites. These are typically small molecules that function through orthosteric inhibition (competing with endogenous chemokines for the binding site) or allosteric modulation (binding to a different site to induce a conformational change that prevents activation). The primary pharmacodynamic effect is a measurable reduction in neutrophil chemotaxis.

The table below summarizes quantitative data from preclinical and clinical studies on various CXCR2 antagonists.

| Antagonist | Target(s) | Experimental Model | Key Quantitative Finding | Reference |

| AZD5069 | CXCR2 | Adults with bronchiectasis (Phase IIa clinical trial) | Reduced absolute neutrophil count in sputum by 69% vs. placebo. | |

| RIST4721 | CXCR2 | Ex vivo cultured mouse bone marrow neutrophils | Inhibited KC-stimulated chemotaxis with an IC₅₀ of approximately 20 nM. | |

| SB 225002 | CXCR2 | Human neutrophils in vitro | Inhibited IL-8 binding to CXCR2 with an IC₅₀ of 22 nM. | |

| SB 455821 | CXCR2 | Mouse bone marrow neutrophils in vitro | Inhibited MIP-2-induced neutrophil migration with an IC₅₀ of 20 nM. | |

| SCH 527123 | CXCR1/CXCR2 | Mild atopic asthmatic subjects | Significantly reduced neutrophil numbers in peripheral blood and sputum. | |

| Reparixin | CXCR1/CXCR2 | Various inflammatory disease models | Reduces neutrophil influx and tissue injury in conditions like ARDS. |

Key Experimental Protocols

Evaluating the efficacy of CXCR2 antagonists requires robust in vitro and in vivo experimental models that accurately reflect neutrophil migratory behavior.

In Vitro Neutrophil Chemotaxis Assay (Boyden Chamber / Transwell)

This assay is the gold standard for quantifying chemotaxis in vitro. It measures the migration of neutrophils across a permeable membrane toward a chemoattractant.

Detailed Methodology:

-

Neutrophil Isolation: Neutrophils are isolated from fresh whole blood from healthy donors using Ficoll-Paque density gradient centrifugation followed by dextran sedimentation to separate them from red blood cells.

-

Quality Control: The purity of the isolated neutrophil population is assessed, typically via flow cytometry using a neutrophil-specific marker such as CD15.

-

Assay Setup: A multi-well plate with permeable inserts (e.g., Transwell®, 5.0 µm pore size) is used.

-

The isolated neutrophils are resuspended in serum-free medium and seeded into the upper chamber (the insert).

-

The lower chamber is filled with medium containing the chemoattractant (e.g., 10 nM CXCL8) with or without the CXCR2 antagonist at various concentrations. A vehicle control (e.g., 0.1% DMSO) is also included.

-

-

Incubation: The plate is incubated for approximately 1 hour at 37°C to allow neutrophils to migrate through the pores of the membrane into the lower chamber.

-

Quantification: The number of migrated cells in the lower chamber is quantified. A common method is to measure ATP levels using a luminescent assay (e.g., CellTiter-Glo®), where the light signal is directly proportional to the number of viable cells.

-

Data Analysis: The inhibitory effect of the CXCR2 antagonist is determined by comparing the number of migrated cells in the presence of the antagonist to the vehicle control. An IC₅₀ value can be calculated from the resulting dose-response curve.

In Vivo Model: LPS-Induced Neutrophil Migration

Lipopolysaccharide (LPS), a component of gram-negative bacteria, is a potent inflammatory stimulus used to induce robust neutrophil recruitment in vivo. This model allows for the assessment of a CXCR2 antagonist's efficacy in a complex physiological environment.

Detailed Methodology (Murine Model of Neuroinflammation):

-

Animal Model: C57BL/6 mice are commonly used.

-

Induction of Inflammation: A systemic inflammatory response is induced by a single intraperitoneal (i.p.) injection of a high dose of LPS (e.g., 10 mg/kg).

-

Antagonist Administration: The CXCR2 antagonist (e.g., SB225002) or vehicle is administered to the animals, often prior to or concurrently with the LPS challenge.

-

Sample Collection: At a defined time point post-injection (e.g., 24 hours), animals are euthanized, and tissues of interest (e.g., brain, lungs, peritoneal lavage fluid) and blood are collected.

-

Quantification of Neutrophil Infiltration: Neutrophil presence in the target tissue is quantified. This can be achieved through:

-

Immunohistochemistry: Staining tissue sections for neutrophil-specific markers like Ly6G.

-

Flow Cytometry: Preparing single-cell suspensions from tissues and analyzing for neutrophil populations (e.g., CD45⁺Ly6G⁺ cells).

-

Myeloperoxidase (MPO) Assay: MPO is an enzyme abundant in neutrophils, and its activity in tissue homogenates serves as a biochemical surrogate for neutrophil infiltration.

-

-

Data Analysis: The number of neutrophils in the tissues of antagonist-treated animals is compared to that in vehicle-treated animals to determine the extent of inhibition. For instance, the antagonist SB225002 was shown to markedly attenuate LPS-induced neutrophil infiltration into the cerebral cortex in mice.

Conclusion and Future Directions

The CXCR2 signaling axis is unequivocally a central regulator of neutrophil migration, making it a highly attractive target for therapeutic intervention in a wide array of inflammatory diseases. CXCR2 antagonists have demonstrated significant potential in reducing neutrophil recruitment in both preclinical models and human clinical trials.

Future research and development will likely focus on:

-

Receptor Selectivity: Optimizing antagonists with high selectivity for CXCR2 over other chemokine receptors like CXCR1 to minimize off-target effects.

-

Balancing Efficacy and Safety: A key challenge is to inhibit pathological neutrophil infiltration without compromising the essential role of neutrophils in host defense against infection. Studies with antagonists like AZD5069 suggest that it is possible to reduce inflammatory trafficking while preserving key antimicrobial functions like phagocytosis and oxidative burst.

-

Combination Therapies: In complex diseases like cancer, CXCR2 antagonists may be used in combination with other immunotherapies to modulate the tumor microenvironment by limiting the recruitment of immunosuppressive myeloid cells.

The continued development of potent and selective CXCR2 antagonists, guided by robust experimental evaluation, holds significant promise for a new class of anti-inflammatory therapeutics.

References

- 1. Frontiers | CXCR2 intrinsically drives the maturation and function of neutrophils in mice [frontiersin.org]

- 2. CXCR2 intrinsically drives the maturation and function of neutrophils in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CXCR2 Antagonist RIST4721 Acts as a Potent Chemotaxis Inhibitor of Mature Neutrophils Derived from Ex Vivo-Cultured Mouse Bone Marrow - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The role of CXCR2 in acute inflammatory responses and its antagonists as anti-inflammatory therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What CXCR2 antagonists are in clinical trials currently? [synapse.patsnap.com]

The Role of CXCR2 Antagonists in Inflammatory Disease Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of the C-X-C motif chemokine receptor 2 (CXCR2) in mediating inflammatory responses and the therapeutic potential of its antagonists. This document provides a comprehensive overview of the mechanism of action, preclinical efficacy data for key antagonists, and detailed experimental protocols for evaluating these compounds in relevant inflammatory disease models.

Introduction: CXCR2 as a Key Mediator of Inflammation

The chemokine receptor CXCR2 is a G-protein coupled receptor (GPCR) that plays a pivotal role in the recruitment of neutrophils and other leukocytes to sites of inflammation.[1] Its activation by CXC chemokines, particularly those containing the ELR motif (e.g., CXCL1, CXCL2, CXCL5, CXCL8/IL-8), triggers a signaling cascade that leads to chemotaxis, degranulation, and the release of reactive oxygen species by neutrophils.[2][3] Given the central role of neutrophils in the pathogenesis of numerous inflammatory diseases, including chronic obstructive pulmonary disease (COPD), asthma, rheumatoid arthritis, and inflammatory bowel disease, CXCR2 has emerged as a promising therapeutic target.[4][5]

Mechanism of Action of CXCR2 Antagonists

CXCR2 antagonists are small molecule inhibitors that typically function by binding to the CXCR2 receptor, thereby preventing its interaction with cognate chemokine ligands. This blockade inhibits downstream signaling pathways, ultimately leading to a reduction in neutrophil recruitment and activation at inflammatory sites. Several CXCR2 antagonists have been developed and evaluated in preclinical and clinical settings, demonstrating varying degrees of potency and selectivity.

Preclinical Efficacy of CXCR2 Antagonists

The following tables summarize the in vitro and in vivo efficacy of prominent CXCR2 antagonists in various inflammatory models.

In Vitro Activity of CXCR2 Antagonists

| Antagonist | Assay | Target/Cell Line | IC50/pIC50/Kb | Reference |

| Danirixin | CXCL8 Binding | CHO cells expressing human CXCR2 | IC50: 12.5 nM (pIC50: 7.9) | |

| CXCL8 Binding | CHO cells expressing human CXCR1 | IC50: 977 nM (pIC50: 6.03) | ||

| Ca2+ Mobilization (vs. CXCL8) | CHO cells expressing human CXCR2 | Kb: 6.5 nM (pA2: 8.44) | ||

| CD11b Upregulation (vs. CXCL1) | Human whole blood | pIC50: 6.3 | ||

| CD11b Upregulation (vs. CXCL2) | Rat whole blood | pIC50: 6.05 | ||

| SB225002 | IL-8 Binding | CXCR2 | IC50: 22 nM | |

| Ca2+ Mobilization (vs. IL-8) | HL-60 cells | IC50: 8 nM | ||

| Ca2+ Mobilization (vs. GROα) | HL-60 cells | IC50: 10 nM | ||

| Neutrophil Chemotaxis (vs. IL-8) | Rabbit PMNs | IC50: 30 nM | ||

| Neutrophil Chemotaxis (vs. GROα) | Rabbit PMNs | IC50: 70 nM | ||

| Cell Proliferation | WHCO1 cells | ~40-50% reduction at 400 nM |

In Vivo Efficacy of CXCR2 Antagonists

| Antagonist | Inflammatory Model | Species | Dose | Key Findings | Reference |

| Danirixin | LPS-induced pulmonary neutrophilia | Rat | ED50: 1.4 mg/kg (fasted), 2.3 mg/kg (fed) | 84% inhibition of neutrophil influx at 10 mg/kg (fasted) | |

| Ozone-induced pulmonary neutrophilia | Rat | ED50: 16 mg/kg | Dose-dependent inhibition of neutrophils | ||

| Ladarixin | OVA-induced allergic airway inflammation | Mouse | Not specified | Reduced total leukocytes, macrophages, eosinophils, neutrophils, and lymphocytes in BALF. | |

| Bleomycin-induced lung fibrosis | Mouse | Not specified | Decreased neutrophilic inflammation and collagen deposition. | ||

| SB225002 | LPS-induced acute lung injury | Mouse | Not specified | Ameliorated lung injury, reduced neutrophil infiltration, MPO activity, and pro-inflammatory cytokines (TNF-α, IL-6, IL-1β, MIP-2). | |

| Intrahepatic cholangiocellular carcinoma | Mouse | 1 mg/kg i.p. | Suppressed subcutaneous tumor growth. |

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the efficacy of CXCR2 antagonists in inflammatory disease models.

In Vitro Calcium Mobilization Assay

This assay measures the ability of a CXCR2 antagonist to inhibit chemokine-induced intracellular calcium release, a key step in neutrophil activation.

Materials:

-

CXCR2-expressing cells (e.g., HEK293 or CHO cells)

-

Fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM)

-

CXCR2 agonist (e.g., CXCL8/IL-8)

-

Test antagonist

-

Assay buffer (e.g., HBSS with calcium and magnesium)

-

Fluorometric imaging plate reader (FLIPR) or similar instrument

Protocol:

-

Cell Preparation:

-

Culture CXCR2-expressing cells to ~80-90% confluency.

-

Harvest cells and resuspend in assay buffer.

-

Load cells with the calcium indicator dye according to the manufacturer's instructions (e.g., incubate with Fluo-4 AM at 37°C for 30-60 minutes).

-

Wash the cells to remove excess dye and resuspend in assay buffer.

-

Plate the cells in a 96-well or 384-well black, clear-bottom plate.

-

-

Compound Addition:

-

Prepare serial dilutions of the CXCR2 antagonist.

-

Add the antagonist to the cell plate and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature.

-

-

Agonist Stimulation and Measurement:

-

Prepare the CXCR2 agonist at a concentration that elicits a submaximal response (e.g., EC80).

-

Place the cell plate in the fluorometric plate reader.

-

Establish a baseline fluorescence reading.

-

Inject the agonist into the wells and immediately begin recording the fluorescence intensity over time.

-

-

Data Analysis:

-

Calculate the change in fluorescence intensity (peak - baseline) for each well.

-

Plot the response against the antagonist concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

In Vivo Model: Ozone-Induced Lung Inflammation in Mice

This model is used to assess the ability of a CXCR2 antagonist to inhibit acute neutrophilic inflammation in the lungs.

Materials:

-

C57BL/6 or BALB/c mice

-

Ozone exposure chamber

-

CXCR2 antagonist

-

Vehicle control

-

Phosphate-buffered saline (PBS)

-

Anesthesia (e.g., isoflurane, ketamine/xylazine)

-

Bronchoalveolar lavage (BAL) equipment

Protocol:

-

Animal Acclimation:

-

Acclimate mice to the housing facility for at least one week before the experiment.

-

-

Antagonist Administration:

-

Administer the CXCR2 antagonist or vehicle control to the mice via the desired route (e.g., oral gavage, intraperitoneal injection) at a specified time before ozone exposure.

-

-

Ozone Exposure:

-

Place the mice in the ozone exposure chamber.

-

Expose the mice to a controlled concentration of ozone (e.g., 0.8 ppm for 3 hours or 0.05 ppm for 2 hours)

-

A control group of mice should be exposed to filtered air under the same conditions.

-

-

Bronchoalveolar Lavage (BAL):

-

At a predetermined time point after ozone exposure (e.g., 24 hours), anesthetize the mice.

-

Perform a tracheotomy and cannulate the trachea.

-

Instill and withdraw a known volume of PBS (e.g., 3 x 0.5 mL) into the lungs to collect the BAL fluid.

-

-

Endpoint Analysis:

-

Cell Counts: Centrifuge the BAL fluid to pellet the cells. Resuspend the cell pellet and perform a total and differential cell count to determine the number of neutrophils.

-

Protein Concentration: Measure the total protein concentration in the BAL fluid supernatant as an indicator of lung permeability and injury.

-

Cytokine/Chemokine Levels: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and chemokines (e.g., CXCL1/KC) in the BAL fluid supernatant by ELISA or multiplex assay.

-

Myeloperoxidase (MPO) Activity: Homogenize lung tissue and measure MPO activity as a quantitative measure of neutrophil infiltration.

-

In Vivo Model: Collagen-Induced Arthritis (CIA) in Mice

The CIA model is a widely used model of rheumatoid arthritis to evaluate the therapeutic efficacy of anti-inflammatory agents.

Materials:

-

DBA/1 mice (highly susceptible strain)

-

Bovine or chicken type II collagen

-

Complete Freund's Adjuvant (CFA)

-

Incomplete Freund's Adjuvant (IFA)

-

CXCR2 antagonist

-

Vehicle control

-

Calipers for paw thickness measurement

Protocol:

-

Immunization (Day 0):

-

Prepare an emulsion of type II collagen in CFA.

-

Inject the emulsion intradermally at the base of the tail of the mice.

-

-

Booster Immunization (Day 21):

-

Prepare an emulsion of type II collagen in IFA.

-

Administer a booster injection of the emulsion intradermally at a different site from the primary immunization.

-

-

Antagonist Treatment:

-

Begin administration of the CXCR2 antagonist or vehicle control at the onset of clinical signs of arthritis (typically around day 24-28) or prophylactically before disease onset.

-

-

Clinical Assessment:

-

Monitor the mice daily or every other day for the development and severity of arthritis.

-

Score each paw based on a scale that assesses erythema and swelling (e.g., 0 = normal, 1 = mild, 2 = moderate, 3 = severe, 4 = maximal inflammation).

-

Measure paw thickness using calipers.

-

-

Histopathological Analysis (at study termination):

-

Harvest the paws and process them for histological analysis.

-

Stain sections with Hematoxylin and Eosin (H&E) to assess inflammation, pannus formation, cartilage damage, and bone erosion.

-

Signaling Pathways and Experimental Workflows

CXCR2 Signaling Pathway

Activation of CXCR2 by its chemokine ligands initiates a cascade of intracellular signaling events that are crucial for neutrophil migration and function.

Caption: Simplified CXCR2 signaling cascade leading to key neutrophil functions.

Experimental Workflow for In Vivo Evaluation of a CXCR2 Antagonist

The following diagram illustrates a typical workflow for assessing the efficacy of a CXCR2 antagonist in a preclinical model of inflammation.

Caption: General workflow for preclinical evaluation of CXCR2 antagonists.

Conclusion

CXCR2 antagonists represent a promising therapeutic strategy for a wide range of inflammatory diseases characterized by excessive neutrophil infiltration. The data presented in this guide highlight the potent anti-inflammatory effects of these compounds in various preclinical models. The detailed experimental protocols provide a framework for researchers to further investigate the therapeutic potential of novel CXCR2 inhibitors. Future research should continue to focus on optimizing the selectivity and pharmacokinetic properties of these antagonists to maximize their therapeutic benefit while minimizing potential side effects.

References

- 1. The role of CXCR2 in acute inflammatory responses and its antagonists as anti-inflammatory therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CXCR1 and CXCR2 Inhibition by Ladarixin Improves Neutrophil-Dependent Airway Inflammation in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chemokine receptor CXCR2: physiology regulator and neuroinflammation controller? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CXCR2 antagonists for the treatment of pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | CXCR1 and CXCR2 Inhibition by Ladarixin Improves Neutrophil-Dependent Airway Inflammation in Mice [frontiersin.org]

The Discovery and Development of the CXCR2 Antagonist AZD5069: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery and development of AZD5069, a potent and selective antagonist of the C-X-C motif chemokine receptor 2 (CXCR2). This document details the compound's mechanism of action, key preclinical and clinical data, and the experimental methodologies used in its characterization.

Introduction to CXCR2 and its Role in Disease

The C-X-C motif chemokine receptor 2 (CXCR2) is a G-protein coupled receptor (GPCR) that plays a pivotal role in the innate immune response. Primarily expressed on the surface of neutrophils, CXCR2 is activated by several ELR+ CXC chemokines, most notably CXCL8 (Interleukin-8) and CXCL1 (Gro-α). This activation triggers a signaling cascade that leads to neutrophil chemotaxis, degranulation, and activation at sites of inflammation.

While crucial for host defense, dysregulated CXCR2 signaling is implicated in the pathogenesis of a wide range of inflammatory diseases, including chronic obstructive pulmonary disease (COPD), asthma, and bronchiectasis. Furthermore, CXCR2 signaling contributes to the tumor microenvironment by promoting angiogenesis and recruiting immunosuppressive myeloid-derived suppressor cells (MDSCs). Consequently, antagonism of CXCR2 has emerged as a promising therapeutic strategy for these conditions.

AZD5069 is an orally bioavailable, selective, and reversible antagonist of CXCR2 that has been investigated in multiple clinical trials.[1][2] This guide will focus on the key data and methodologies related to the development of this compound.

AZD5069: Compound Profile

AZD5069, also known as N-(2-(((2,3-Difluorophenyl)methyl)thio)-6-(((1R,2S)-2,3-dihydroxy-1-methylpropyl)oxy)-4-pyrimidinyl)-1-azetidinesulfonamide, is a small molecule antagonist of CXCR2.[1]

Chemical Structure:

Quantitative Data Summary

The following tables summarize the key quantitative data for AZD5069 from in vitro and in vivo studies.

Table 1: In Vitro Activity of AZD5069

| Assay Type | Ligand | Species | Cell Type/System | Parameter | Value | Reference |

| Radioligand Binding | [125I]-CXCL8 | Human | CXCR2-expressing cells | pIC50 | 9.1 | [3] |

| Radioligand Binding | Radiolabeled CXCL8 | Human | CXCR2-expressing cells | IC50 | 0.79 nM | [4] |

| Functional Assay (Chemotaxis) | CXCL1 | Human | Neutrophils | pA2 | ~9.6 | |

| Functional Assay (Adhesion Molecule Expression) | CXCL1 | Human | Neutrophils | pA2 | 6.9 | |

| Functional Assay (Calcium Flux) | GROα | Human | Neutrophils | Inhibition | Yes | |

| Receptor Selectivity | CXCL8 | Human | CXCR1-expressing cells | pIC50 | 6.5 |

Table 2: Pharmacokinetic Properties of AZD5069 in Healthy Volunteers

| Parameter | Value | Conditions | Reference |

| Time to Maximum Concentration (Tmax) | ~2 hours | Single oral dose, fasting | |

| Terminal Half-life (t1/2) | ~11 hours | Single oral dose | |

| Initial Half-life | ~4 hours | Single oral dose | |

| Absorption | Well absorbed (65% radioactivity in urine) | Single 100 mg oral dose of [14C]AZD5069 | |

| Effect of Food | Tmax delayed, Cmax reduced by 50%, AUC unchanged | High-fat, high-calorie meal | |

| Dose Proportionality | Systemic exposure is approximately proportional to dose | Single and repeated dosing | |

| Accumulation | ~1.1-fold | Twice-daily dosing | |

| Excretion | <5% as parent drug in urine |

Mechanism of Action and Signaling Pathways

AZD5069 acts as a selective antagonist at the CXCR2 receptor. By binding to CXCR2, it prevents the binding of cognate chemokines like CXCL8, thereby inhibiting the downstream signaling cascade that leads to neutrophil migration and activation.

The CXCR2 signaling pathway is initiated by chemokine binding, which induces a conformational change in the receptor and activation of associated heterotrimeric G-proteins, primarily of the Gαi family. The G-protein then dissociates into its Gαi and Gβγ subunits, which in turn modulate the activity of several downstream effectors.

CXCR2 Signaling Pathway Diagram

Caption: CXCR2 Signaling Pathway and Inhibition by AZD5069.

Key Experimental Protocols

Detailed methodologies for the key assays used to characterize AZD5069 are provided below. These protocols are based on standard methodologies and have been adapted with specific details where available.

CXCR2 Radioligand Binding Assay

This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to the CXCR2 receptor.

Materials:

-

Receptor Source: Membranes from HEK293 cells stably expressing human CXCR2.

-

Radioligand: [125I]-CXCL8 (PerkinElmer or equivalent).

-

Binding Buffer: 50 mM HEPES, 1 mM CaCl2, 5 mM MgCl2, 0.5% Bovine Serum Albumin (BSA), pH 7.4.

-

Wash Buffer: 50 mM HEPES, 1 mM CaCl2, 5 mM MgCl2, 500 mM NaCl, pH 7.4.

-

Test Compound: AZD5069 dissolved in DMSO and serially diluted in binding buffer.

-

Non-specific Binding Control: High concentration of unlabeled CXCL8 (e.g., 1 µM).

-

Apparatus: 96-well microplates, filter plates (e.g., GF/C filters), vacuum manifold, scintillation counter.

Protocol:

-

Prepare serial dilutions of AZD5069 in binding buffer.

-

In a 96-well plate, add 50 µL of binding buffer (for total binding), 50 µL of non-specific binding control, or 50 µL of the test compound dilution.

-

Add 50 µL of [125I]-CXCL8 (final concentration ~0.1 nM) to all wells.

-

Add 100 µL of the cell membrane preparation (containing 5-10 µg of protein) to initiate the binding reaction.

-

Incubate the plate for 60-90 minutes at room temperature with gentle agitation.

-

Terminate the assay by rapid filtration through the filter plate using a vacuum manifold.

-

Wash the filters three times with 200 µL of ice-cold wash buffer.

-

Dry the filter plate and add scintillation cocktail to each well.

-

Quantify the radioactivity in each well using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value by non-linear regression analysis of the competition binding data.

Neutrophil Chemotaxis Assay (Boyden Chamber)

This assay assesses the ability of a compound to inhibit the directed migration of neutrophils towards a chemoattractant.

Materials:

-

Cells: Freshly isolated human neutrophils from healthy donor blood.

-

Chemoattractant: Recombinant human CXCL8 or CXCL1.

-

Assay Medium: RPMI-1640 with 0.5% BSA.

-

Test Compound: AZD5069 dissolved in DMSO and diluted in assay medium.

-

Apparatus: Boyden chamber or 96-well chemotaxis plate (e.g., with 3-5 µm pore size polycarbonate membrane).

-

Staining/Quantification: Diff-Quik stain or a fluorescent dye (e.g., Calcein-AM) and a plate reader.

Protocol:

-

Isolate human neutrophils from peripheral blood using a density gradient centrifugation method (e.g., Ficoll-Paque).

-

Resuspend the neutrophils in assay medium at a concentration of 1-2 x 106 cells/mL.

-

Pre-incubate the neutrophils with various concentrations of AZD5069 or vehicle (DMSO) for 30 minutes at 37°C.

-

Add the chemoattractant (e.g., 10 nM CXCL8) to the lower wells of the Boyden chamber. Add assay medium alone to the negative control wells.

-

Place the membrane over the lower wells and add the pre-incubated neutrophil suspension to the upper wells.

-

Incubate the chamber for 60-90 minutes at 37°C in a 5% CO2 incubator.

-

After incubation, remove the non-migrated cells from the top surface of the membrane.

-

Fix and stain the migrated cells on the bottom surface of the membrane.

-

Count the number of migrated cells in several high-power fields under a microscope. Alternatively, quantify the migrated cells using a fluorescence-based method if the cells were pre-labeled.

-

Calculate the percentage of inhibition of chemotaxis for each concentration of AZD5069.

In Vivo Lipopolysaccharide (LPS)-Induced Lung Inflammation Model

This animal model is used to evaluate the in vivo efficacy of anti-inflammatory compounds.

Materials:

-

Animals: Male Sprague-Dawley rats (200-250 g).

-

Inducing Agent: Lipopolysaccharide (LPS) from E. coli.

-

Test Compound: AZD5069 formulated for oral administration.

-

Vehicle Control: Formulation vehicle.

-

Anesthesia: Isoflurane or equivalent.

-

Bronchoalveolar Lavage (BAL) Fluid Collection: Phosphate-buffered saline (PBS).

Protocol:

-

Administer AZD5069 or vehicle to the rats via oral gavage at a predetermined time before LPS challenge.

-

Anesthetize the rats and instill LPS (e.g., 1 mg/kg) intratracheally to induce lung inflammation. A control group receives saline.

-

At a specified time point after LPS challenge (e.g., 4-6 hours), euthanize the animals.

-

Perform a bronchoalveolar lavage by instilling and retrieving a known volume of PBS into the lungs.

-

Determine the total cell count in the BAL fluid using a hemocytometer.

-

Prepare cytospin slides and perform a differential cell count to determine the number of neutrophils.

-

The efficacy of AZD5069 is determined by its ability to reduce the number of neutrophils in the BAL fluid compared to the vehicle-treated, LPS-challenged group.

Logical Workflow and Visualization

Drug Discovery and Development Workflow for a CXCR2 Antagonist

Caption: A generalized workflow for the discovery and development of a CXCR2 antagonist.

Conclusion

AZD5069 is a well-characterized, potent, and selective CXCR2 antagonist that has demonstrated target engagement and biological effects in both preclinical models and human subjects. The data summarized in this guide highlight its potential as a therapeutic agent for inflammatory diseases and certain cancers. The detailed experimental protocols provide a foundation for researchers working on the characterization of similar molecules targeting the CXCR2 pathway. Further clinical investigation is ongoing to fully elucidate the therapeutic utility of AZD5069 in various disease settings.

References

The Evolving Landscape of CXCR2 Antagonism: A Technical Guide to Structure-Activity Relationships

For Researchers, Scientists, and Drug Development Professionals

The C-X-C chemokine receptor 2 (CXCR2) has emerged as a critical therapeutic target in a multitude of inflammatory diseases, immuno-oncology, and beyond. Its role in mediating neutrophil migration and activation places it at the heart of numerous pathological processes. Consequently, the development of small molecule antagonists for CXCR2 has been an area of intense research. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) for key classes of CXCR2 antagonists, detailed experimental protocols for their evaluation, and visualizations of the underlying biological and experimental frameworks.

Core Chemical Scaffolds and Structure-Activity Relationships

The discovery and optimization of CXCR2 antagonists have led to the exploration of diverse chemical scaffolds. The following sections summarize the key SAR findings for prominent classes of these inhibitors, with quantitative data presented for comparative analysis.

Diarylurea and Related Scaffolds

The diarylurea scaffold was one of the earliest to be identified with potent CXCR2 antagonistic activity. SAR studies have revealed several key features for optimal activity:

-

A-Ring (Anilide Moiety): Generally, this ring is substituted with electron-withdrawing groups. Halogen substitutions, particularly at the 2-position (ortho), are often favored.

-

Urea Linker: The urea moiety is critical for interaction with the receptor, likely forming key hydrogen bonds.

-

B-Ring (Aromatic System): This part of the molecule often contains a phenolic hydroxyl group, which is crucial for activity. Substituents ortho to the hydroxyl group can modulate potency and selectivity. Additionally, the presence of a nitrile or other hydrogen bond acceptor on this ring system is a common feature.

| Compound ID | A-Ring Substitution | B-Ring Substitution | CXCR2 IC50 (nM) | Reference Compound |

| 1a | 2-bromo | 2-hydroxy-4-nitro | 22 | SB 225002 |

| 1b | 2-bromo | 2-hydroxy-4-cyano | 14 | - |

| 1c | 2-chloro | 2-hydroxy-4-cyano | 25 | - |

| 1d | 2-methyl | 2-hydroxy-4-cyano | >1000 | - |

Table 1: SAR of Diarylurea Analogs. The data highlights the importance of the ortho-bromo substituent on the A-ring and the 2-hydroxy-4-cyano/nitro substitution pattern on the B-ring for potent CXCR2 antagonism.

Thiazolopyrimidines

This class of compounds represents a significant development in the pursuit of potent and selective CXCR2 antagonists. Key SAR insights include:

-

Thiazolopyrimidine Core: This rigid heterocyclic system serves as the central scaffold.

-

Substituents at the 2-position: Often a substituted benzylthio group is found at this position, where substitutions on the phenyl ring can fine-tune activity.

-

Substituents at the 6-position: This position is frequently occupied by a substituted oxy moiety, contributing to the overall pharmacological profile.

| Compound ID | 2-Position Substituent | 6-Position Substituent | CXCR2 IC50 (nM) | Reference Compound |

| 2a | 2,3-difluorobenzylthio | (2R,3S)-3,4-dihydroxybutan-2-yloxy | 0.9 | AZD5069 |

| 2b | benzylthio | (2R,3S)-3,4-dihydroxybutan-2-yloxy | 15 | - |

| 2c | 2,3-difluorobenzylthio | ethoxy | 50 | - |

Table 2: SAR of Thiazolopyrimidine Analogs. The data indicates that specific substitutions at both the 2 and 6-positions of the thiazolopyrimidine core are critical for high-potency inhibition.

Benzocyclic Sulfones

More recently, benzocyclic sulfone derivatives have emerged as a novel class of potent CXCR2 antagonists. Their SAR is characterized by:

-

Benzocyclic Sulfone Core: This core structure is a key determinant of activity.

-

Substitutions on the Phenyl Ring: Electron-withdrawing groups on the phenyl ring fused to the sulfone are generally preferred.

-

Side Chain: The nature and length of the side chain attached to the sulfone moiety play a significant role in modulating potency.

| Compound ID | Phenyl Ring Substitution | Side Chain | CXCR2 IC50 (nM) |

| 3a | 6-cyano | N-(2-bromophenyl)acetamide | 15 |

| 3b | 6-chloro | N-(2-bromophenyl)acetamide | 28 |

| 3c | 6-cyano | N-(2-chlorophenyl)acetamide | 45 |

| 3d | 6-cyano | N-phenylacetamide | >1000 |

Table 3: SAR of Benzocyclic Sulfone Derivatives. Potency is sensitive to both the substituent on the benzocyclic ring and the nature of the aromatic group in the side chain.

Imidazol-4-ones

The 1,5-dihydro-4H-imidazol-4-one scaffold has been explored to yield highly selective CXCR2 antagonists. Important structural features include:

-

Imidazol-4-one Core: This heterocyclic core is central to the pharmacophore.

-

Substituent at the 1-position: Typically a substituted phenyl group is present, with electron-withdrawing groups enhancing activity.

-

Substituent at the 5-position: Alkyl or substituted alkyl groups at this position are crucial for potency. The stereochemistry at this position is also a key factor.

| Compound ID | 1-Position Phenyl Substituent | 5-Position Substituent | CXCR2 IC50 (nM) | Selectivity (CXCR1 IC50 / CXCR2 IC50) |

| 4a | 4-sulfamoyl | (R)-propyl | 6 | 778 |

| 4b | 4-sulfamoyl | (S)-propyl | 52 | - |

| 4c | 4-sulfamoyl | n-butyl | 43 | 1270 |

| 4d | 4-cyano | (R)-propyl | 25 | - |

Table 4: SAR of Imidazol-4-one Derivatives. The data demonstrates the high potency and selectivity achievable with this scaffold, and the importance of stereochemistry at the 5-position.

Bicyclo[2.2.1]heptane-Containing Scaffolds

The incorporation of a rigid bicyclo[2.2.1]heptane moiety into diarylsquaramide scaffolds has led to the discovery of potent and selective CXCR2 antagonists. Key SAR observations are:

-

Bicyclo[2.2.1]heptane Moiety: This rigid group is introduced to explore new chemical space and improve selectivity.

-

Diarylsquaramide Core: This core structure is essential for binding to the receptor.

-

Substituents on the Phenyl Rings: Substitutions on both phenyl rings of the diarylsquaramide core influence potency and selectivity.

| Compound ID | A-Ring Substituent | B-Ring Substituent | CXCR2 IC50 (nM) | Selectivity (CXCR1 IC50 / CXCR2 IC50) |

| 5a | H | H | 62 | 113 |

| 5b | Cl | H | 48 | 60.4 |

| 5c | H | CH3 | 3800 | 22.7 |

| 5d | Cl | Cl | 120 | 103.3 |

Table 5: SAR of Bicyclo[2.2.1]heptane-Containing Diarylsquaramides. The introduction of the bicycloalkane scaffold coupled with appropriate substitutions on the aromatic rings leads to potent and selective CXCR2 antagonists.

Experimental Protocols

The characterization of CXCR2 antagonists relies on a cascade of in vitro and in vivo assays. Below are detailed methodologies for key experiments.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for the CXCR2 receptor.

Principle: This competitive binding assay measures the ability of a test compound to displace a radiolabeled ligand (e.g., [¹²⁵I]-CXCL8) from the CXCR2 receptor expressed in a cell membrane preparation.

Methodology:

-

Membrane Preparation:

-

Culture HEK293 cells stably expressing human CXCR2.

-

Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4) containing protease inhibitors.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet with assay buffer and resuspend to a final protein concentration of 1-2 mg/mL. Store aliquots at -80°C.

-

-

Binding Assay:

-

In a 96-well plate, add in the following order:

-

Assay buffer (25 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.4).

-

A fixed concentration of radioligand (e.g., 0.1 nM [¹²⁵I]-CXCL8).

-

Increasing concentrations of the unlabeled test compound or vehicle control.

-

Cell membrane preparation (typically 5-10 µg of protein per well).

-

-

For non-specific binding determination, add a high concentration of unlabeled CXCL8 (e.g., 1 µM).

-

Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

-

-

Filtration and Detection:

-

Rapidly filter the contents of each well through a glass fiber filter plate (e.g., GF/B or GF/C) pre-soaked in a blocking solution (e.g., 0.5% polyethyleneimine).

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Dry the filter plate and add scintillation fluid to each well.

-

Measure the radioactivity in each well using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Calcium Mobilization Assay

Objective: To assess the functional antagonist activity of a test compound by measuring its ability to inhibit agonist-induced intracellular calcium release.

Principle: CXCR2 is a Gq-coupled GPCR. Agonist binding leads to the activation of phospholipase C, which in turn generates inositol trisphosphate (IP₃). IP₃ binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm. This increase in intracellular calcium can be detected using calcium-sensitive fluorescent dyes.

Methodology:

-

Cell Preparation:

-

Plate HEK293 cells stably expressing human CXCR2 in a 96-well or 384-well black-walled, clear-bottom plate and allow them to adhere overnight.

-

-

Dye Loading:

-

Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM or Fura-2 AM) in a suitable buffer (e.g., HBSS with 20 mM HEPES). An anion-exchange inhibitor like probenecid may be included to prevent dye leakage.

-

Remove the cell culture medium and add the dye loading buffer to each well.

-

Incubate the plate at 37°C for 45-60 minutes in the dark.

-

After incubation, wash the cells with assay buffer to remove excess dye.

-

-

Compound Incubation and Signal Detection:

-

Add increasing concentrations of the test compound or vehicle control to the wells and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature.

-

Place the plate in a fluorescence plate reader equipped with an automated liquid handling system (e.g., a FLIPR or FlexStation).

-

Establish a baseline fluorescence reading.

-

Inject a fixed concentration of a CXCR2 agonist (e.g., CXCL8 or GROα) into each well and immediately begin recording the fluorescence intensity over time.

-

-

Data Analysis:

-

The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.

-

Plot the percentage of inhibition of the agonist-induced calcium response against the logarithm of the test compound concentration.

-

Determine the IC50 value by non-linear regression analysis.

-

Neutrophil Chemotaxis Assay (Boyden Chamber)

Objective: To evaluate the ability of a test compound to inhibit the directed migration of neutrophils towards a chemoattractant.

Principle: The Boyden chamber assay uses a two-compartment chamber separated by a microporous membrane. Neutrophils are placed in the upper compartment, and a chemoattractant is placed in the lower compartment. The ability of the neutrophils to migrate through the pores of the membrane towards the chemoattractant is quantified.

Methodology:

-

Neutrophil Isolation:

-

Isolate human neutrophils from the fresh blood of healthy donors using density gradient centrifugation (e.g., using Ficoll-Paque) followed by dextran sedimentation to remove red blood cells.

-

Perform hypotonic lysis to remove any remaining red blood cells.

-

Resuspend the purified neutrophils in a suitable assay medium (e.g., RPMI 1640 with 0.5% BSA).

-

-

Chemotaxis Assay:

-

Place a microporous membrane (typically with 3-5 µm pores) between the upper and lower wells of a Boyden chamber.

-

Add the chemoattractant (e.g., 10 nM CXCL8) to the lower wells.

-

Pre-incubate the isolated neutrophils with increasing concentrations of the test compound or vehicle control for 15-30 minutes at 37°C.

-

Add the pre-incubated neutrophils to the upper wells.

-

Incubate the chamber at 37°C in a humidified 5% CO₂ incubator for 60-90 minutes.

-

-

Quantification of Migration:

-

After incubation, remove the non-migrated cells from the upper surface of the membrane.

-

Fix and stain the migrated cells on the lower surface of the membrane (e.g., with Diff-Quik stain).

-

Mount the membrane on a microscope slide and count the number of migrated cells in several high-power fields using a light microscope.

-

Alternatively, migrated cells can be quantified by lysing the cells and measuring the activity of a neutrophil-specific enzyme like myeloperoxidase.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of chemotaxis for each concentration of the test compound relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the test compound concentration.

-

Determine the IC50 value by non-linear regression analysis.

-

Visualizing Key Pathways and Processes

To provide a clearer understanding of the biological and experimental contexts, the following diagrams have been generated using the DOT language.

Caption: CXCR2 Signaling Pathway.

Caption: CXCR2 Antagonist Discovery Workflow.

Caption: Structure-Activity Relationship Cycle.

Conclusion

The development of potent and selective CXCR2 antagonists is a dynamic field with significant therapeutic potential. A thorough understanding of the structure-activity relationships across different chemical scaffolds is paramount for the design of next-generation inhibitors with improved pharmacological properties. The experimental protocols and workflows outlined in this guide provide a robust framework for the identification and characterization of novel CXCR2 antagonists. As our understanding of the intricate roles of CXCR2 in health and disease continues to expand, the development of precisely targeted therapeutics will undoubtedly play a crucial role in addressing a wide range of unmet medical needs.

Preclinical Efficacy of CXCR2 Antagonists: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

The C-X-C chemokine receptor 2 (CXCR2) has emerged as a critical mediator in a range of physiological and pathological processes, including inflammation and cancer. Its role in promoting neutrophil recruitment, angiogenesis, and tumor cell proliferation and metastasis has positioned it as a compelling therapeutic target. This technical guide provides an in-depth overview of the preclinical data supporting the efficacy of CXCR2 antagonists in various disease models. The information is presented to facilitate comparison and guide further research and development in this promising area.

Core Efficacy Data of Preclinical CXCR2 Antagonists

The following tables summarize the quantitative data from preclinical studies on various CXCR2 antagonists, providing a comparative look at their efficacy across different models and assays.

In Vitro Efficacy of CXCR2 Antagonists

| Antagonist | Cell Line(s) | Assay | Endpoint | Result |

| SCH-527123 (Navarixin) | HCT116, Caco2 (Colon Cancer) | Proliferation | IC50 (72h) | 18-40 µM |

| HCT116, E2 (Colon Cancer) | Migration/Invasion | Fold Change vs. Control | Significant decrease | |

| SB225002 | LL2, H460 (Lung Cancer) | Proliferation | IC50 (24h) | 785.6 nM (LL2), 1263 nM (H460)[1] |

| C666-1, HONE-1 (Nasopharyngeal Carcinoma) | Colony Formation | - | Dose-dependent decrease | |

| AZD5069 | MDA-MB-231 (Triple-Negative Breast Cancer) | Cytotoxicity (with Doxorubicin) | % Cytotoxicity | Significant increase with 50 nM AZD5069 |

| MDA-MB-231 (Triple-Negative Breast Cancer) | Cytotoxicity (with Atezolizumab) | % Cytotoxicity | Additive effect with 30 nM AZD5069 | |

| RIST4721 | Mouse Neutrophils | Chemotaxis (KC-stimulated) | IC50 | ~17-20 nM[2][3] |

| SX-682 | B16F0, B16F10 (Melanoma) | Proliferation (Ki-67) | % Inhibition | Significant but small inhibition at 5 µM[4] |

In Vivo Efficacy of CXCR2 Antagonists in Oncology Models

| Antagonist | Cancer Model | Animal Model | Key Efficacy Endpoint(s) | Quantitative Finding(s) |

| SCH-527123 (Navarixin) | Colon Cancer | Xenograft (HCT116) | Tumor Growth Inhibition, Microvessel Density | Significant decrease in tumor volume and microvessel density[5] |

| SCH-479833 | Pancreatic Cancer | Xenograft (CD18/HPAF), Syngeneic (KC) | Tumor Growth, Metastasis | Reduced primary tumor weight and incidence of metastasis |

| SB225002 | Lung Cancer | Xenograft (LL2) | Tumor Growth Inhibition | Significant reduction in tumor volume and weight |

| Nasopharyngeal Carcinoma | Xenograft (C666-1) | Tumor Growth Inhibition, Apoptosis | Significant reduction in tumor volume; Increased TUNEL-positive cells | |

| SX-682 | Melanoma | Genetically Engineered (Braf/Pten) | Tumor Growth Inhibition | Significantly suppressed tumor growth |

In Vivo Efficacy of CXCR2 Antagonists in Inflammation Models

| Antagonist | Disease Model | Animal Model | Key Efficacy Endpoint(s) | Quantitative Finding(s) |

| Navarixin (SCH-527123) | Myocardial Infarction | Mouse | Cardiac Fibrosis, Cardiac Function | Reduced collagen accumulation; Improved Ejection Fraction and Fractional Shortening |

| SB225002 | Acute Lung Injury (LPS-induced) | Mouse | Lung Edema, Vascular Permeability | Significantly lower wet/dry lung ratio; Attenuated Evans blue dye extravasation |

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs is crucial for a comprehensive understanding of CXCR2 antagonist efficacy. The following diagrams, generated using Graphviz, illustrate the core signaling pathway and a typical experimental workflow.

CXCR2 Signaling Pathway

Experimental Workflow: In Vivo Xenograft Model

Detailed Experimental Protocols

A clear understanding of the methodologies used to generate preclinical data is essential for interpretation and replication. Below are detailed protocols for key experiments cited in the evaluation of CXCR2 antagonists.

In Vivo Xenograft Tumor Model

-

Cell Culture: Tumor cells are cultured in appropriate media and conditions until they reach the desired confluence for injection.

-

Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are typically used to prevent rejection of human tumor cells.

-

Tumor Cell Implantation: A specific number of tumor cells (e.g., 1 x 10^6 to 5 x 10^6) are resuspended in a sterile solution, often mixed with Matrigel, and injected subcutaneously into the flank of the mice.

-

Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers, and calculated using the formula: (Length x Width^2) / 2.

-

Randomization and Treatment: Once tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into control (vehicle) and treatment groups. The CXCR2 antagonist is administered according to the specified dose and schedule (e.g., daily oral gavage or intraperitoneal injection).

-

Endpoint Analysis: At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for further analysis, such as immunohistochemistry.

Transwell Migration and Invasion Assay

-

Cell Preparation: Cells are serum-starved for a period (e.g., 12-24 hours) before the assay.

-

Chamber Setup: Transwell inserts with a porous membrane (e.g., 8 µm pores) are placed in a 24-well plate. For invasion assays, the membrane is pre-coated with a basement membrane extract like Matrigel.

-

Cell Seeding: A suspension of serum-starved cells is added to the upper chamber of the Transwell insert. The CXCR2 antagonist is added to the upper chamber with the cells.

-

Chemoattractant: The lower chamber is filled with media containing a chemoattractant, such as fetal bovine serum (FBS) or a specific chemokine ligand for CXCR2 (e.g., CXCL8).

-

Incubation: The plate is incubated for a specific duration (e.g., 24-48 hours) to allow for cell migration or invasion through the membrane.

-

Quantification: Non-migrated/invaded cells on the upper surface of the membrane are removed. The cells that have migrated/invaded to the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope.

TUNEL Assay for Apoptosis

-

Sample Preparation: Tumor tissue sections are deparaffinized and rehydrated.

-

Permeabilization: The tissue sections are treated with Proteinase K to allow for enzyme access to the DNA.

-

Labeling: The sections are incubated with a reaction mixture containing Terminal deoxynucleotidyl transferase (TdT) and labeled dUTP (e.g., BrdUTP or fluorescently labeled dUTP). TdT catalyzes the addition of the labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA, a hallmark of apoptosis.

-

Detection: If a hapten-labeled dUTP is used, a secondary detection step with an antibody conjugate (e.g., anti-BrdU antibody) followed by a chromogenic or fluorescent substrate is performed.

-

Counterstaining and Visualization: The sections are counterstained (e.g., with DAPI or hematoxylin) to visualize all cell nuclei. The percentage of TUNEL-positive (apoptotic) cells is then quantified by microscopy.

Microvessel Density (MVD) Analysis

-

Immunohistochemistry: Tumor tissue sections are stained with an antibody against an endothelial cell marker, most commonly CD31.

-

Hotspot Identification: The stained sections are scanned at low magnification to identify areas with the highest density of microvessels ("hotspots").

-

Vessel Counting: Within these hotspots, individual microvessels are counted at high magnification (e.g., 200x or 400x). A single stained endothelial cell or a cluster of endothelial cells clearly separate from adjacent microvessels is counted as one microvessel.

-

Quantification: The MVD is expressed as the average number of microvessels per high-power field or per unit area (e.g., vessels/mm²).

Conclusion

The preclinical data robustly support the therapeutic potential of CXCR2 antagonists in oncology and inflammatory diseases. These agents have demonstrated consistent efficacy in reducing tumor growth, metastasis, and angiogenesis, while also mitigating inflammatory responses. The detailed experimental protocols and pathway diagrams provided in this guide offer a foundational resource for researchers to build upon in the continued development of this promising class of therapeutics. Further investigation into biomarkers for patient selection and optimal combination strategies will be crucial for the successful clinical translation of CXCR2 antagonists.

References

- 1. Targeting CXCR2 inhibits the progression of lung cancer and promotes therapeutic effect of cisplatin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. CXCR2 Antagonist RIST4721 Acts as a Potent Chemotaxis Inhibitor of Mature Neutrophils Derived from Ex Vivo-Cultured Mouse Bone Marrow - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CXCR2 expression during melanoma tumorigenesis controls transcriptional programs that facilitate tumor growth - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The CXCR2 antagonist, SCH-527123, shows antitumor activity and sensitizes cells to oxaliplatin in preclinical colon cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Characterization of the CXCR2 Antagonist AZD5069: A Technical Guide

This guide provides an in-depth overview of the in vitro characterization of AZD5069, a potent and selective antagonist of the C-X-C motif chemokine receptor 2 (CXCR2). The content herein is intended for researchers, scientists, and drug development professionals engaged in the study of inflammation, immunology, and oncology, where CXCR2 plays a critical role.

Introduction to CXCR2 and the Role of Antagonism

The CXCR2 receptor is a G protein-coupled receptor (GPCR) predominantly expressed on the surface of neutrophils, but also found on other immune and endothelial cells.[1][2] It plays a crucial role in mediating the recruitment of neutrophils to sites of inflammation by binding to several CXC chemokines, most notably CXCL8 (Interleukin-8) and GROα (growth-related oncogene-alpha).[1][3] Dysregulation of the CXCR2 signaling axis is implicated in a variety of inflammatory diseases, including chronic obstructive pulmonary disease (COPD) and asthma, as well as in cancer progression where it can promote tumor growth, angiogenesis, and metastasis.[4] Consequently, antagonism of CXCR2 presents a promising therapeutic strategy for these conditions.

AZD5069 is a small molecule, selective, and slowly reversible antagonist of CXCR2. Its in vitro characterization is essential to determine its potency, selectivity, and mechanism of action before proceeding to preclinical and clinical development. This document details the key in vitro assays used for this purpose.

Quantitative Data Summary

The following tables summarize the key quantitative parameters determined for AZD5069 and other representative CXCR2 antagonists from various in vitro assays.

Table 1: Receptor Binding and Functional Potency of AZD5069

| Assay Type | Ligand | Species | Parameter | Value | Reference |

| Radioligand Binding | CXCL8 | Human | pIC50 | 9.1 | |

| Radioligand Binding | CXCL8 | Human | IC50 | 0.79 nM | |

| Neutrophil Chemotaxis | CXCL1 | Human | pA2 | ~9.6 | |

| Adhesion Molecule Expression (CD11b) | CXCL1 | Human | pA2 | 6.9 | |

| Calcium Mobilization | Ligand-induced | Human | - | Insurmountable antagonism |

Table 2: Potency of Other Selected CXCR2 Antagonists in In Vitro Assays

| Antagonist | Assay Type | Ligand/Stimulus | Parameter | Value | Reference |

| CXCR2-IN-2 | β-arrestin assay | - | IC50 | 5.2 nM | |

| CXCR2-IN-2 | CXCR2 Tango assay | - | IC50 | 1 nM | |

| CXCR2-IN-2 | GRO-α induced CD11b expression | GRO-α | IC50 | 0.04 µM | |

| SB 455821 | Neutrophil Migration | MIP-2 | IC50 | ~20 nM | |

| RIST4721 | Neutrophil Chemotaxis | KC | IC50 | ~20 nM | |

| SCH-479833 | Cell Proliferation | Serum | - | Inhibition at 5-50 µg/ml |

Key Experimental Protocols

Detailed methodologies for the principal in vitro assays used to characterize CXCR2 antagonists are provided below.

Radioligand Binding Assay

Objective: To determine the binding affinity of the antagonist to the CXCR2 receptor.

Methodology:

-

Cell Culture: Human neutrophils or a cell line stably expressing human CXCR2 (e.g., HEK293 cells) are cultured and harvested.

-

Membrane Preparation: Cell membranes are prepared by homogenization and centrifugation to isolate the membrane fraction containing the CXCR2 receptors.

-

Binding Reaction: A fixed concentration of a radiolabeled CXCR2 ligand (e.g., [¹²⁵I]-CXCL8) is incubated with the cell membranes in the presence of increasing concentrations of the test antagonist (e.g., AZD5069).

-

Incubation: The reaction is incubated at a specific temperature (e.g., room temperature) for a defined period to reach equilibrium.

-

Separation: Bound and free radioligand are separated by rapid filtration through a glass fiber filter. The filters trap the membranes with the bound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a gamma counter.

-

Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand. Specific binding is calculated by subtracting non-specific binding from total binding. The concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The pIC50 is calculated as the negative logarithm of the IC50.

Neutrophil Chemotaxis Assay

Objective: To assess the functional ability of the antagonist to inhibit chemokine-induced neutrophil migration.

Methodology:

-

Neutrophil Isolation: Human neutrophils are isolated from the peripheral blood of healthy donors using density gradient centrifugation.

-

Assay Setup: A Boyden chamber or a similar transwell migration assay system with a porous membrane is used. The lower chamber is filled with a medium containing a chemoattractant (e.g., CXCL1 or CXCL8).

-

Antagonist Pre-incubation: Isolated neutrophils are pre-incubated with various concentrations of the antagonist (e.g., AZD5069) or vehicle control for a specified time.

-

Cell Migration: The pre-treated neutrophils are added to the upper chamber of the transwell plate. The plate is incubated at 37°C in a humidified incubator to allow for cell migration towards the chemoattractant in the lower chamber.

-

Quantification of Migration: After the incubation period, the number of neutrophils that have migrated to the lower chamber is quantified. This can be done by cell counting using a hemocytometer, flow cytometry, or by using a fluorescent dye that binds to cellular DNA.

-

Data Analysis: The inhibitory effect of the antagonist is calculated as the percentage reduction in cell migration compared to the vehicle control. The pA2 value, a measure of antagonist potency, can be determined from Schild regression analysis of the dose-response curves.

Calcium Mobilization Assay